molecular formula C10H8FNS B3063991 2-Fluoro-5-(3-methylthiophen-2-yl)pyridine CAS No. 837376-37-1

2-Fluoro-5-(3-methylthiophen-2-yl)pyridine

Cat. No.: B3063991
CAS No.: 837376-37-1
M. Wt: 193.24 g/mol
InChI Key: RYGQGRAICBWYPW-UHFFFAOYSA-N
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Description

2-fluoro-5-(3-methylthiophen-2-yl)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-(3-methylthiophen-2-yl)pyridine can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). These agents are used to introduce the fluorine atom into the pyridine ring under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-(3-methylthiophen-2-yl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

2-fluoro-5-(3-methylthiophen-2-yl)pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate due to its ability to interact with biological targets.

    Industry: The compound is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 2-fluoro-5-(3-methylthiophen-2-yl)pyridine involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-5-(3-methylthiophen-2-yl)pyridine is unique due to the presence of both a fluorine atom and a thiophene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

CAS No.

837376-37-1

Molecular Formula

C10H8FNS

Molecular Weight

193.24 g/mol

IUPAC Name

2-fluoro-5-(3-methylthiophen-2-yl)pyridine

InChI

InChI=1S/C10H8FNS/c1-7-4-5-13-10(7)8-2-3-9(11)12-6-8/h2-6H,1H3

InChI Key

RYGQGRAICBWYPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2=CN=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

This compound was prepared in analogy to Example 52, starting from 2-bromo-3-methylthiophene (2.6 g, 15 mmol) and 2-fluoro-5-pyridine-boronic acid (2.3 g, 16.5 mmol, 1.1 equiv.) to obtain 2.2 g of the desired compound as a light yellow oil. MS (ES): m/e 194.2 (M+H)
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two

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